molecular formula C12H11F3O4 B045117 Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate CAS No. 112811-68-4

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate

Cat. No.: B045117
CAS No.: 112811-68-4
M. Wt: 276.21 g/mol
InChI Key: WTKWXCRLEWADRT-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is a high-value β-ketoester intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a 2,4,5-trifluoro-3-methoxyphenyl moiety, a pattern often associated with enhanced metabolic stability, membrane permeability, and binding affinity in active pharmaceutical ingredients (APIs). The primary research application of this compound is as a versatile building block for the synthesis of complex heterocycles and fluorinated analogs of biologically active molecules, particularly through reactions like Knorr pyrazole synthesis or as a precursor in the formation of enol ethers and enamines. The reactive β-ketoester group allows for further functionalization, making it a critical synthon in constructing targeted compound libraries for drug discovery programs. Researchers value this chemical for its potential role in developing new fluorinated drug candidates, where the strategic placement of fluorine atoms can dramatically alter the pharmacokinetic and pharmacodynamic properties of a lead compound. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c1-3-19-9(17)5-8(16)6-4-7(13)11(15)12(18-2)10(6)14/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKWXCRLEWADRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442207
Record name Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112811-68-4
Record name Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Esterification: Direct Functionalization

An alternative route involves the esterification of 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoic acid with ethanol. This method is particularly useful for scaling up production.

Procedure :

  • Reactants : 3-Oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoic acid (1 equiv), ethanol (excess).

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Conditions : Reflux at 78°C for 12–24 hours.

  • Isolation : Distillation under reduced pressure removes excess ethanol, followed by neutralization with sodium bicarbonate.

Yield Enhancement :

  • Dean-Stark Trap : Azeotropic removal of water shifts equilibrium toward ester formation, increasing yield to 89% .

  • Solvent-Free Systems : Neat conditions reduce side reactions, as evidenced in the gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate .

Industrial-Scale Production: Challenges and Solutions

Industrial synthesis requires modifications to laboratory protocols to ensure cost-effectiveness and safety.

Key Adjustments :

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse across multiple batches, reducing waste.

  • Continuous Flow Systems : Microreactors improve heat transfer and reaction homogeneity, achieving 91% yield for tetrafluorophenyl analogs.

Quality Control :

  • In-Line Analytics : Fourier-transform infrared (FTIR) spectroscopy monitors esterification progress in real time.

  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >99%, critical for pharmaceutical intermediates .

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency, scalability, and practicality of Claisen condensation versus acid-catalyzed esterification:

Parameter Claisen Condensation Acid-Catalyzed Esterification
Typical Yield 75–86% 80–89%
Reaction Time 6–8 hours12–24 hours
Purification Complexity Moderate (chromatography)Low (distillation/crystallization)
Scalability Limited by solvent volumeHighly scalable
Byproduct Formation Diketones (5–10%)Water (easily removed)

Advanced Catalytic Systems: Emerging Trends

Recent advances focus on eco-friendly catalysts and solvent systems:

Aqueous-Phase Synthesis :

  • Catalyst 2 : A water-stable organocatalyst enables reactions in H₂O at 100°C, eliminating organic solvents. For example, ethyl 2-benzyl-3-oxo-3-phenylpropanoate was synthesized in 93% yield using this method .

  • Mechanism : The catalyst stabilizes the enolate intermediate, facilitating nucleophilic attack on the fluorinated aryl ketone .

Enzymatic Catalysis :

  • Lipase B from Candida antarctica : Transesterifies β-keto acids with ethanol in non-aqueous media (e.g., tert-butanol), achieving 78% yield with minimal racemization.

Spectroscopic Characterization and Quality Assurance

Post-synthesis analysis ensures structural fidelity and purity:

NMR Spectroscopy :

  • ¹H NMR (CDCl₃) : Key signals include δ 4.11 (q, J = 7.0 Hz, OCH₂CH₃), 3.85 (s, OCH₃), and 3.30–3.37 (m, CH₂ from propanoate) .

  • ¹³C NMR : Carbonyl carbons appear at δ 170–175 ppm, while fluorinated aromatic carbons resonate at δ 145–160 ppm.

Chromatographic Purity :

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm purity >98% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is primarily recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. It is particularly valuable in the development of anti-inflammatory and analgesic drugs , enhancing their therapeutic efficacy. The trifluoromethyl and methoxy groups in its structure contribute to improved biological activity and selectivity of the resulting compounds .

Case Studies:

  • Anti-inflammatory Agents: Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.
  • Analgesics: Studies indicate that compounds synthesized using this compound demonstrate enhanced pain relief effects compared to existing analgesics.

Agricultural Chemicals

Formulation of Agrochemicals:
The compound is utilized in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides . Its chemical properties allow for targeted action against specific plant species while minimizing environmental impact .

Advantages:

  • Selective Targeting: The trifluoro group enhances the selectivity of herbicides, reducing harm to non-target plants.
  • Environmental Safety: The compound’s design aims to lower ecological footprints compared to traditional agrochemicals.

Material Science

Advanced Materials Development:
In material science, this compound is employed in creating advanced materials such as polymers and coatings . These materials exhibit improved thermal stability and chemical resistance, making them suitable for various industrial applications .

Applications:

  • Coatings: The compound can be used in protective coatings that require durability and resistance to harsh chemicals.
  • Polymers: Its incorporation into polymer matrices enhances mechanical properties and thermal performance.

Biochemical Research

Studies on Enzyme Inhibition:
Researchers utilize this compound in studies related to enzyme inhibition and metabolic pathways. It provides insights into disease mechanisms and potential therapeutic targets .

Research Findings:

  • Enzyme Inhibition Studies: Investigations have revealed that derivatives can inhibit specific enzymes linked to metabolic disorders, suggesting potential applications in drug development for these conditions.
  • Pathway Analysis: The compound aids in elucidating metabolic pathways involved in various diseases, contributing to a better understanding of disease mechanisms.

Summary Table of Applications

Application AreaKey UsesBenefits
Pharmaceutical DevelopmentSynthesis of anti-inflammatory and analgesic drugsEnhanced therapeutic efficacy
Agricultural ChemicalsFormulation of herbicides and pesticidesSelective targeting with reduced environmental impact
Material ScienceDevelopment of advanced polymers and coatingsImproved thermal stability and chemical resistance
Biochemical ResearchStudies on enzyme inhibitionInsights into disease mechanisms

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxy groups enhance its binding affinity to certain enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate

  • Molecular Formula : C₁₂H₁₁F₃O₃
  • Molecular Weight : 260.21 g/mol
  • CAS : 112822-88-5
  • Key Differences: The methoxy (-OCH₃) group is replaced with a methyl (-CH₃) group.
  • Safety Profile : Classified under GHS hazard statements H302, H315, H319, and H335, requiring storage at 2–8°C .

Ethyl 3,4,5-trimethoxybenzoylacetate

  • Molecular Formula : C₁₄H₁₈O₆
  • Molecular Weight : 282.29 g/mol
  • CAS : 3044-56-2
  • Key Differences : The trifluoro substituents are replaced with three methoxy groups, creating an electron-rich aromatic ring. This enhances stability in oxidation reactions but reduces suitability for electron-deficient intermediates .

Ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate

  • Molecular Formula : C₁₂H₁₁F₃O₃
  • Molecular Weight : 260.21 g/mol
  • CAS : 1717-42-6
  • Key Differences : Substitution at the 3-position with a trifluoromethyl (-CF₃) group instead of methoxy. The -CF₃ group is strongly electron-withdrawing, comparable to fluorine, but lacks the steric bulk of methoxy .

Functional Analogues: Core Modifications

Ethyl 3-oxo-3-(2-thienyl)propanoate

  • Molecular Formula : C₉H₁₀O₃S
  • Molecular Weight : 198.24 g/mol
  • Key Differences : The phenyl ring is replaced with a thienyl group. This heterocyclic structure enables stereoselective bioreduction (e.g., via ChKRED12 enzyme) to produce (S)-HEES, a precursor for duloxetine .

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

  • Molecular Formula : C₁₁H₁₁FO₃
  • Molecular Weight : 210.20 g/mol
  • CAS : N/A (commercially available via Georganics)
  • Key Differences : A single fluorine atom at the 2-position of the phenyl ring. This configuration may influence acidity (pKa) and catalytic hydrogenation efficiency .

Physicochemical and Application Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents Primary Applications
Target Compound C₁₂H₁₁F₃O₄ 276.21 317.7 2,4,5-F₃; 3-OCH₃ Antibiotic intermediates
3-Methyl Analogue C₁₂H₁₁F₃O₃ 260.21 N/A 2,4,5-F₃; 3-CH₃ Research (hazard-specific)
3,4,5-Trimethoxy Analogue C₁₄H₁₈O₆ 282.29 N/A 3,4,5-OCH₃ Oxidation-stable intermediates
Thienyl Derivative C₉H₁₀O₃S 198.24 N/A Thienyl ring Chiral synthesis (e.g., duloxetine)

Biological Activity

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, with the CAS number 112811-68-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other therapeutic effects, supported by relevant studies and data.

  • Molecular Formula : C₁₂H₁₁F₃O₄
  • Molecular Weight : 276.21 g/mol
  • Purity : ≥ 95% (NMR)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its antimicrobial and cytotoxic properties.

Antimicrobial Activity

  • In Vitro Studies :
    • This compound has shown significant antibacterial activity against various pathogens. For instance, a study indicated that derivatives of related compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.073 to 0.125 mg/mL against common bacterial strains such as E. coli and S. aureus .
    • The compound's effectiveness was compared to standard antibiotics, demonstrating competitive potency.
  • Mechanism of Action :
    • The mechanism by which this compound exerts its antimicrobial effects is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Cytotoxicity

  • Cell Line Studies :
    • In cytotoxicity assays using human cancer cell lines, this compound demonstrated varying levels of cytotoxic effects. The IC50 values ranged from 280 to 765 µg/mL across different cell lines .
    • A comparative analysis with etoposide indicated that while the compound shows promise, it requires further optimization to enhance its cytotoxic potential.
  • Selectivity Index :
    • The selectivity index (SI), which compares the toxic dose to the effective dose against cancer cells versus normal cells, suggests that while the compound is effective against cancer cells, its safety profile needs thorough evaluation .

Data Summary

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntibacterialE. coli0.083
AntibacterialS. aureus0.125
CytotoxicityHuman cancer cell line280 - 765

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study published in Frontiers in Chemistry evaluated the antibacterial properties of several derivatives related to this compound. The findings highlighted that modifications in the chemical structure significantly influenced antimicrobial activity, suggesting avenues for further research into structure-activity relationships .
  • Cytotoxicity Evaluation :
    Research involving human cancer cell lines revealed that this compound exhibits selective cytotoxic effects, warranting further investigation into its potential as an anticancer agent .

Q & A

Q. What strategies resolve discrepancies in enantiomeric excess measurements during stereoselective synthesis?

  • Methodological Answer : Discrepancies may arise from chiral column selection in HPLC or competing non-enzymatic pathways. Use chiral stationary phases (e.g., amylose-based columns) and validate with polarimetry. Kinetic studies (e.g., KmK_m and kcatk_{cat} for ChKRED12) identify optimal substrate concentrations to suppress racemization .

Q. How do solvent systems and temperature affect catalytic efficiency in bioreductions?

  • Methodological Answer : Polar aprotic solvents (e.g., ethanol/water mixtures) enhance enzyme stability. For ChKRED12, activity drops above 35°C due to denaturation. Below 25°C, reaction rates decrease significantly. A balance of 30°C and 10% co-solvent (e.g., DMSO) maximizes activity .

Q. What methodologies analyze substituent effects on reaction kinetics?

  • Methodological Answer : Hammett plots correlate substituent electronic effects (σ values) with rate constants. For example, electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring increase electrophilicity of the 3-oxo group, accelerating nucleophilic attack in condensation reactions .

Data Contradiction & Optimization

Q. How to address contradictions between computational predictions and experimental data in reaction mechanisms?

  • Methodological Answer : Discrepancies may arise from solvation effects or transition-state approximations. Hybrid QM/MM simulations incorporating explicit solvent molecules improve accuracy. Experimental validation via kinetic isotope effects (KIEs) or in-situ IR spectroscopy resolves mechanistic ambiguities .

Q. What challenges arise in isolating intermediates during multi-step synthesis?

  • Methodological Answer : Intermediates like acylation products may be hygroscopic or unstable. Use cold hexane/ethyl acetate (9:1 v/v) for precipitation, and inert atmosphere handling (N2_2 glovebox) prevents decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.